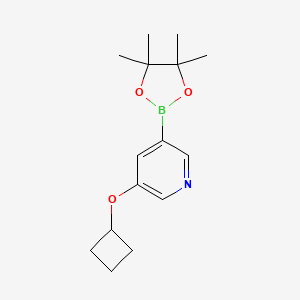

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS 1417625-27-4) is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with a cyclobutyloxy group at position 3 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5 . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl scaffolds .

Properties

IUPAC Name |

3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-13(10-17-9-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETWWUGIOYBUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148303 | |

| Record name | 3-(Cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257553-86-8 | |

| Record name | 3-(Cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257553-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps. One common method includes the formation of the pyridine ring followed by the introduction of the cyclobutyloxy and dioxaborolan groups through specific reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The presence of the boron atom in the compound allows for interactions with biological molecules, making it a candidate for anticancer drug development. Boron compounds have been shown to enhance the efficacy of certain chemotherapeutics by improving their delivery to target cells.

Targeted Drug Delivery : The cyclobutyloxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes. This property is crucial for developing targeted drug delivery systems that can transport therapeutic agents directly to diseased tissues.

Catalysis

Ligand in Transition Metal Catalysis : The compound can act as a ligand in transition metal-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, which can facilitate various chemical transformations such as cross-coupling reactions. This application is particularly relevant in organic synthesis where precise control over reaction pathways is required.

Boron Chemistry : The boron functionality enables the compound to participate in reactions typical of boronic acids and esters, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Materials Science

Polymer Chemistry : Pyridine derivatives are often used as building blocks in polymer synthesis. The unique properties imparted by the boron moiety can lead to materials with enhanced thermal stability and mechanical properties.

Nanomaterials : Research into nanomaterials has indicated that pyridine-based compounds can be utilized in the fabrication of nanoscale devices due to their electronic properties. The incorporation of such compounds into nanostructures could lead to advancements in electronics and photonics.

Environmental Applications

Pollutant Detection : Compounds like Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- may find applications in environmental chemistry for detecting pollutants. The ability of boron-containing compounds to form complexes with various environmental toxins can be harnessed for sensor technology.

Mechanism of Action

The mechanism of action of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyridine-based boronic esters:

Detailed Research Findings

In contrast, electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity but improve selectivity for electron-deficient aryl halides . The cyclobutyloxy group in the target compound provides a balance between steric bulk and electronic donation, making it versatile for couplings with diverse partners .

Steric Considerations :

- Bulky substituents like cyclobutyloxy hinder access to the boronate, reducing reaction rates but improving regioselectivity. For example, 2-(cyclopropylmethoxy)-5-boronate pyridine (CAS 1054483-78-1) reacts faster due to smaller substituents .

- Linear alkoxy groups (e.g., propoxy in CAS 1257553-85-7) increase lipophilicity, which may enhance membrane permeability in drug candidates .

Applications in Drug Synthesis: The target compound’s cyclobutyloxy group is advantageous in medicinal chemistry for improving metabolic stability. Cyclic ethers resist oxidative degradation better than linear analogs, as seen in preclinical studies of related compounds . Amino-substituted analogs (e.g., 3-pyrrolidinyl boronate pyridine) are used in kinase inhibitor synthesis, leveraging their strong electron-donating effects to stabilize transition states .

Synthetic Challenges :

- Steric hindrance in the target compound necessitates optimized reaction conditions (e.g., elevated temperatures or polar solvents) for efficient coupling. In contrast, less hindered derivatives like 3-boronate pyridine (CAS 329214-79-1) react under milder conditions .

Biological Activity

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound that has garnered attention in various fields due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is with a molecular weight of 275.15 g/mol. The structure includes a pyridine ring substituted with a cyclobutyloxy group and a dioxaborolan moiety. The presence of these substituents contributes to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyridine Ring : This is often achieved through cyclization reactions.

- Introduction of Substituents : The cyclobutyloxy and dioxaborolan groups are introduced via specific reactions under controlled conditions.

Common methods include:

- Oxidation : To introduce oxygen-containing functional groups.

- Substitution Reactions : Where existing groups are replaced by others.

The biological activity of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with various biological targets. It can bind to enzymes or receptors in biochemical pathways, modulating their activity. This modulation can lead to significant biological effects depending on the target involved.

Research Findings

-

Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) Inhibition : Demonstrated potential anti-inflammatory properties by inhibiting COX enzymes.

- Kinase Activity Modulation : Potential effects on cell signaling pathways through kinase inhibition.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity Studies : In vitro studies indicate varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Pyridine, 3-(methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | Moderate enzyme inhibition | Effective in reducing inflammation in animal models |

| Pyridine, 3-(ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | Low cytotoxicity | Limited effectiveness against cancer cell lines |

| Pyridine derivatives | Varying activities | General trend shows increased activity with more complex substituents |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of Pyridine derivatives on human breast cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner.

-

Case Study on Antimicrobial Efficacy :

- Research assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to control substances.

Q & A

Q. What synthetic methodologies are recommended for preparing pyridine derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group?

Methodological Answer: The compound can be synthesized via palladium-catalyzed borylation reactions. A common approach involves reacting a halogenated pyridine precursor (e.g., 5-bromo-3-(cyclobutyloxy)pyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a solvent system like DME/water at elevated temperatures (80–100°C) . The reaction typically achieves moderate to high yields (50–80%) depending on steric and electronic effects of substituents. Characterization via ¹¹B NMR can confirm boronate ester formation, while ¹H/¹³C NMR and mass spectrometry validate structural integrity .

Q. How should researchers characterize the crystallographic structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals can be grown via slow evaporation in solvents like dichloromethane/hexane. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small molecules, due to their robustness in handling twinned or high-resolution data . Key parameters to report include bond lengths (B–O, B–C), dihedral angles between the pyridine ring and cyclobutyloxy group, and torsional strain in the dioxaborolane ring.

Q. What are the stability considerations for storing this boronate ester?

Methodological Answer: The compound is moisture-sensitive due to the boronate ester’s hydrolytic liability. Store under inert atmosphere (Ar/N₂) at 0–6°C in sealed, desiccated containers. Avoid prolonged exposure to light, as UV radiation may degrade the cyclobutyloxy group. Periodic ¹H NMR analysis (e.g., every 3 months) is recommended to monitor decomposition, indicated by peaks corresponding to boric acid or cyclobutanol .

Advanced Research Questions

Q. How does the cyclobutyloxy substituent influence Suzuki-Miyaura cross-coupling efficiency compared to smaller alkoxy groups (e.g., methoxy)?

Methodological Answer: The cyclobutyloxy group introduces steric hindrance, which can slow transmetallation steps in Suzuki reactions. To mitigate this, use bulky phosphine ligands (e.g., SPhos) and elevated temperatures (90–110°C). Kinetic studies comparing coupling rates with aryl halides (e.g., 4-bromotoluene) reveal that cyclobutyloxy-substituted boronate esters exhibit 20–30% lower yields than methoxy analogs under identical conditions. Computational modeling (DFT) can rationalize steric effects by analyzing transition-state geometries .

Q. What strategies resolve contradictions in reaction yields reported across literature studies?

Methodological Answer: Yield discrepancies often arise from impurities in starting materials or variations in catalyst purity. Implement rigorous quality control:

- Validate boronate ester purity via HPLC (≥95%) and ¹H NMR (absence of hydrolyzed byproducts).

- Standardize catalytic systems (e.g., Pd(OAc)₂ with XPhos ligand) and degas solvents to eliminate oxygen interference.

- Use kinetic profiling to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. How can computational chemistry predict the electronic effects of the cyclobutyloxy group on the pyridine ring?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify electron-withdrawing/donating effects. Key metrics include:

- Natural Bond Orbital (NBO) charges on the pyridine nitrogen and boron atoms.

- Frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity at the boron center.

- Comparative electrostatic potential maps with methoxy or tert-butoxy analogs to visualize steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.